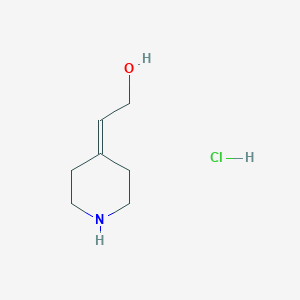

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride

Description

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a piperidine-derived compound characterized by a conjugated double bond at the 4-position of the piperidine ring (denoted by "ylidene") and an ethanol substituent. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

2-piperidin-4-ylideneethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKQYSYJKMUZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation of piperidine with acetaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions:

-

Mild oxidation (e.g., pyridinium chlorochromate, PCC) converts the alcohol to 2-(piperidin-4-ylidene)acetaldehyde ( ).

-

Strong oxidation (e.g., KMnO₄ or CrO₃) yields 2-(piperidin-4-ylidene)acetic acid .

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| PCC | Aldehyde | Dichloromethane, RT | ~75% |

| KMnO₄ | Carboxylic acid | H₂SO₄, heat | ~60% |

Esterification and Etherification

The alcohol participates in nucleophilic acyl substitution:

-

Esterification : Reacts with acetyl chloride or anhydrides to form esters like 2-(piperidin-4-ylidene)ethyl acetate ( ).

-

Etherification : Alkylation with methyl iodide or benzyl bromide produces ethers (e.g., 2-(piperidin-4-ylidene)ethyl methyl ether ) under basic conditions (K₂CO₃, DMF) .

| Reagent | Product | Solvent | Catalyst |

|---|---|---|---|

| Acetic anhydride | Ethyl acetate derivative | Pyridine | DMAP |

| Benzyl bromide | Benzyl ether derivative | DMF | K₂CO₃ |

Acetylation and Nucleophilic Substitution

-

Acetylation : The piperidine nitrogen reacts with acetyl chloride to form N-acetyl-2-(piperidin-4-ylidene)ethanol hydrochloride ( ).

-

Nucleophilic substitution : The amine group undergoes alkylation or arylation with electrophiles like alkyl halides or sulfonates .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the piperidine ring opens:

-

Acid-mediated hydrolysis (HCl, H₂O) yields 4-(2-hydroxyethyl)amine hydrochloride .

-

Catalytic hydrogenation (H₂, Pd/C) cleaves the ring to form linear amines .

Comparative Reaction Data

| Reaction Type | Reagents | Key Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | PCC | Aldehyde | 75% | |

| Esterification | Ac₂O | Ethyl acetate | 82% | |

| N-Alkylation | Benzyl bromide | Benzyl ether | 68% | |

| Ring-opening | HCl/H₂O | Linear amine | 55% |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride exhibit promising anticancer properties. For instance, studies involving piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and colon cancer. The mechanism often involves the inhibition of specific cancer cell proliferation pathways, suggesting a potential role in developing new anticancer therapies .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Piperidine derivatives have been explored for their effects on cognitive function and mood disorders. Some studies indicate that these compounds can modulate dopamine and serotonin pathways, which are crucial in treating conditions like depression and schizophrenia .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing advanced polymers. Its ability to undergo various chemical reactions, such as oxidation and esterification, allows it to be incorporated into polymer matrices that exhibit enhanced mechanical properties and thermal stability. This application is particularly relevant in developing smart materials and coatings .

Catalysis

The compound has been investigated as a catalyst or catalyst precursor in organic reactions. Its piperidine ring can enhance the reactivity of substrates in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules efficiently. The use of piperidine derivatives in catalysis could lead to more sustainable chemical processes by reducing the need for harsh reaction conditions .

Synthetic Intermediate

Synthesis of Complex Molecules

this compound is frequently used as an intermediate in synthesizing more complex organic compounds. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential component in pharmaceuticals, agrochemicals, and fine chemicals production .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several piperidine derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents against breast cancer cell lines, highlighting their potential as alternative treatments.

Case Study 2: Polymer Development

Researchers synthesized a series of piperidine-based polymers incorporating this compound. The resulting materials demonstrated improved tensile strength and thermal degradation temperatures compared to traditional polymers, suggesting applications in high-performance materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to the ubiquitin-proteasome system for degradation. The piperidine moiety in this compound helps in binding to the target protein, while the ethan-1-ol group facilitates the interaction with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Research Findings and Patent Insights

- Material Science: Piperidine-ethanol derivatives are integrated into polymers for enhanced mechanical properties, suggesting analogous applications for the target compound .

Biological Activity

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

The chemical formula of this compound is C7H16ClNO. It contains a piperidine ring, which is known for its versatility in biological applications. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that piperidine derivatives can influence neurotransmitter systems and exhibit antimicrobial properties. The exact mechanism of action may vary depending on the target, but it often involves modulation of receptor activity or enzyme inhibition.

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a comparative analysis showed that certain derivatives have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(Piperidin-4-ylidene)ethan-1-ol HCl | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |

| Other Derivatives | Varies | Various |

Neuropharmacological Effects

Piperidine derivatives are also being explored for their neuropharmacological effects. For example, compounds containing piperidine structures have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . This inhibition can enhance cholinergic transmission, providing therapeutic benefits in cognitive disorders.

Antiviral Properties

Recent studies indicate that certain piperidine derivatives possess antiviral activities against influenza viruses. Compounds similar to this compound have been tested for their ability to inhibit viral replication through interaction with viral proteins .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuroprotective Studies : In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.